6-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]-4-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]-4-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a pyrano-pyrazole derivative that exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of 6-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]-4-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in cells. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]-4-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been investigated in various in vitro and in vivo studies. It has been shown to reduce the levels of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2, in cells and animal models. It also induces apoptosis in cancer cells and inhibits the growth and proliferation of cancer cells. Additionally, it exhibits anti-microbial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]-4-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its broad range of biological activities. It exhibits anti-inflammatory, anti-cancer, and anti-microbial properties, making it a versatile compound for various research applications. However, one of the limitations of using this compound is its complex synthesis method, which may require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research on 6-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]-4-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and infectious diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, future research may focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of 6-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]-4-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a multi-step process that involves the condensation of various reagents. The synthesis method has been described in detail in the literature, and it involves the reaction of 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde, and 3-methoxyaniline in the presence of a catalyst. The resulting intermediate is then reacted with ethyl cyanoacetate, followed by cyclization with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to produce the final product.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 6-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]-4-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been investigated in various scientific studies. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It also exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the growth and proliferation of cancer cells. Additionally, it has been found to exhibit anti-microbial activity against various bacterial and fungal strains.
Eigenschaften
Produktname |
6-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]-4-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
---|---|
Molekularformel |
C27H21ClN4O3 |
Molekulargewicht |
484.9 g/mol |
IUPAC-Name |
6-amino-4-(4-chlorophenyl)-3-(3-methoxy-4-phenylmethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C27H21ClN4O3/c1-33-22-13-18(9-12-21(22)34-15-16-5-3-2-4-6-16)25-24-23(17-7-10-19(28)11-8-17)20(14-29)26(30)35-27(24)32-31-25/h2-13,23H,15,30H2,1H3,(H,31,32) |
InChI-Schlüssel |
IVSQJYJUEWXHNX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)Cl)OCC5=CC=CC=C5 |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)Cl)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.